Cas no 58605-12-2 (Methyl 2,4-Dinitrophenylacetate)
Methyl 2,4-Dinitrophenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(2,4-dinitrophenyl)acetate
- Aceticacid, (2,4-dinitrophenyl)-, methyl ester (6CI)
- (2,4-Dinitrophenyl)acetic acidmethyl ester
- Methyl (2,4-dinitrophenyl)acetate
- NSC 143979
- Benzeneacetic acid,2,4-dinitro-, methyl ester
- METHYL 2 4-DINITROPHENYLACETATE
- (2,4-dinitrophenyl)-acetic acid methyl ester
- 2.4-Dinitro-phenylessigsaeure-methylester
- BEN173
- methyl 2,4-dinitrobenzeneacetate
- Methyl 2,4-dinitrophenyl acetate
- MFCD00047704
- methyl2-(2,4-dinitrophenyl)acetate
- FT-0640543
- G10106
- Methyl 2,4-dinitrophenylacetate
- BB 0243945
- FH-0034
- 2,4-dinitrophenylacetic acid methyl ester
- NSC-143979
- SCHEMBL2133926
- 2,4-dinitrophenyl-acetic acid methyl ester
- AKOS003375803
- NSC143979
- CS-0130247
- (2,4-Dinitro-phenyl)-acetic acid methyl ester
- AMY25133
- 58605-12-2
- DTXSID40301523
- DB-050291
- ALBB-023360
- Benzeneacetic acid, 2,4-dinitro-, methyl ester
- Methyl 2,4-Dinitrophenylacetate
-
- MDL: MFCD00047704
- Inchi: 1S/C9H8N2O6/c1-17-9(12)4-6-2-3-7(10(13)14)5-8(6)11(15)16/h2-3,5H,4H2,1H3
- InChI Key: HTANURMJHZJJSO-UHFFFAOYSA-N
- SMILES: O(C)C(CC1C=CC(=CC=1[N+](=O)[O-])[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 240.03800
- Monoisotopic Mass: 240.038
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.4
- Topological Polar Surface Area: 118A^2
Experimental Properties
- Density: 1.447
- Boiling Point: 362°Cat760mmHg
- Flash Point: 168.5°C
- Refractive Index: 1.581
- PSA: 117.94000
- LogP: 2.26490
Methyl 2,4-Dinitrophenylacetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M305213-10mg |
Methyl 2,4-Dinitrophenylacetate |
58605-12-2 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M305213-50mg |
Methyl 2,4-Dinitrophenylacetate |
58605-12-2 | 50mg |
$ 65.00 | 2022-06-04 | ||
| TRC | M305213-100mg |
Methyl 2,4-Dinitrophenylacetate |
58605-12-2 | 100mg |
$ 95.00 | 2022-06-04 | ||
| A2B Chem LLC | AG74480-1g |
Methyl 2,4-dinitrophenylacetate |
58605-12-2 | 98% | 1g |
$97.00 | 2024-04-19 | |
| A2B Chem LLC | AG74480-5g |
Methyl 2,4-dinitrophenylacetate |
58605-12-2 | 98% | 5g |
$209.00 | 2024-04-19 | |
| A2B Chem LLC | AG74480-25g |
Methyl 2,4-dinitrophenylacetate |
58605-12-2 | 98% | 25g |
$608.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200887-1g |
Methyl 2-(2,4-dinitrophenyl)acetate |
58605-12-2 | 95+% | 1g |
¥820.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200887-5g |
Methyl 2-(2,4-dinitrophenyl)acetate |
58605-12-2 | 95+% | 5g |
¥1850.00 | 2024-05-07 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1200887-25g |
Methyl 2-(2,4-dinitrophenyl)acetate |
58605-12-2 | 95+% | 25g |
¥5652.00 | 2024-05-07 | |
| Key Organics Ltd | FH-0034-1MG |
methyl 2-(2,4-dinitrophenyl)acetate |
58605-12-2 | >95% | 1mg |
£37.00 | 2023-09-07 |
Methyl 2,4-Dinitrophenylacetate Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on Methyl 2,4-Dinitrophenylacetate
Recent Advances in the Application of Methyl 2,4-Dinitrophenylacetate (CAS: 58605-12-2) in Chemical Biology and Pharmaceutical Research
Methyl 2,4-Dinitrophenylacetate (CAS: 58605-12-2) is a chemical compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This ester derivative of 2,4-dinitrophenylacetic acid has been utilized in various synthetic pathways, serving as a key intermediate in the development of novel bioactive molecules. Recent studies have highlighted its role in the synthesis of potential therapeutic agents, particularly in the areas of antimicrobial and anticancer drug development.
One of the most notable advancements involving Methyl 2,4-Dinitrophenylacetate is its use in the synthesis of enzyme inhibitors. Researchers have exploited its reactive ester group to develop covalent inhibitors targeting specific enzymes involved in disease pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in creating potent inhibitors of serine hydrolases, a class of enzymes implicated in inflammatory and metabolic disorders. The study reported that derivatives of Methyl 2,4-Dinitrophenylacetate showed promising inhibitory activity with IC50 values in the nanomolar range.
In addition to its role in enzyme inhibition, Methyl 2,4-Dinitrophenylacetate has been employed in proteomics research as a labeling reagent for mass spectrometry-based protein analysis. Its ability to selectively modify cysteine residues under mild conditions makes it a valuable tool for studying protein-protein interactions and post-translational modifications. A recent publication in Analytical Chemistry (2024) described an innovative method using this compound for quantitative proteomics, enabling researchers to achieve higher sensitivity and accuracy in protein quantification.
The compound's mechanism of action has also been the subject of recent investigations. Structural studies using X-ray crystallography and NMR spectroscopy have revealed that Methyl 2,4-Dinitrophenylacetate can form stable complexes with various biological targets through multiple interaction modes. These findings, published in a 2023 issue of Bioorganic Chemistry, provide valuable insights for rational drug design and could lead to the development of more effective therapeutic agents targeting specific protein conformations.
From a pharmaceutical development perspective, researchers have been exploring the pharmacokinetic properties of Methyl 2,4-Dinitrophenylacetate derivatives. Recent preclinical studies have shown that certain modifications to the parent compound can significantly improve its metabolic stability and bioavailability. A 2024 study in Drug Metabolism and Disposition reported that specific prodrug strategies involving Methyl 2,4-Dinitrophenylacetate could enhance tissue distribution while maintaining therapeutic efficacy, addressing previous challenges with rapid clearance observed in earlier formulations.
Looking forward, the potential applications of Methyl 2,4-Dinitrophenylacetate continue to expand. Emerging research suggests its utility in targeted drug delivery systems, particularly in the development of antibody-drug conjugates (ADCs) for cancer therapy. The compound's chemical properties allow for efficient conjugation to monoclonal antibodies while maintaining drug potency, as demonstrated in recent work published in Bioconjugate Chemistry (2024). These developments highlight the compound's ongoing relevance in cutting-edge pharmaceutical research.
58605-12-2 (Methyl 2,4-Dinitrophenylacetate) Related Products
- 643-43-6(2,4-Dinitrophenylacetic acid)
- 1256633-16-5(Ethyl 2-(2,4-Dinitrophenyl)-2-methylpropanoate)
- 31912-02-4(Ethyl 2-(2-nitrophenyl)acetate)
- 30095-98-8(Methyl 2-(2-nitrophenyl)acetate)
- 5833-18-1(Ethyl 2,2-Bis(2,4-dinitrophenyl)acetate)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)